tert-Butyl 3-amino-2-(4-chlorophenyl)pyrrolidine-1-carboxylate

Catalog No.
S13696770
CAS No.
M.F
C15H21ClN2O2
M. Wt
296.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 3-amino-2-(4-chlorophenyl)pyrrolidine-1...

Product Name

tert-Butyl 3-amino-2-(4-chlorophenyl)pyrrolidine-1-carboxylate

IUPAC Name

tert-butyl 3-amino-2-(4-chlorophenyl)pyrrolidine-1-carboxylate

Molecular Formula

C15H21ClN2O2

Molecular Weight

296.79 g/mol

InChI

InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-9-8-12(17)13(18)10-4-6-11(16)7-5-10/h4-7,12-13H,8-9,17H2,1-3H3

InChI Key

QIRIQQGQNSXUCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C2=CC=C(C=C2)Cl)N

Tert-Butyl 3-amino-2-(4-chlorophenyl)pyrrolidine-1-carboxylate is an organic compound characterized by its unique structure, which includes a pyrrolidine ring, a tert-butyl ester group, and a chlorophenyl substituent. The compound's molecular formula is C15H20ClN1O2C_{15}H_{20}ClN_{1}O_{2}, and it has a molecular weight of approximately 281.78 g/mol. The presence of the chlorophenyl group enhances its chemical properties and potential biological activity, making it a subject of interest in medicinal chemistry and organic synthesis .

Typical for pyrrolidine derivatives:

  • Nucleophilic Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Esterification: The tert-butyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
  • Reduction: The amino group can be reduced to form various amine derivatives, expanding the compound's utility in synthetic applications.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize related compounds .

Tert-Butyl 3-amino-2-(4-chlorophenyl)pyrrolidine-1-carboxylate exhibits potential biological activities that merit investigation:

  • Antimicrobial Properties: Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial activity, making this compound a candidate for further research in this area.
  • Enzyme Inhibition: The structural features of this compound suggest it could interact with specific enzymes or receptors, potentially acting as an inhibitor or modulator in various biological pathways .
  • Neuroprotective Effects: Some pyrrolidine derivatives have shown promise in neuroprotection studies, indicating that this compound may also possess similar properties.

The synthesis of tert-butyl 3-amino-2-(4-chlorophenyl)pyrrolidine-1-carboxylate typically involves several steps:

  • Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amines and dihalides.
  • Introduction of the Chlorophenyl Group: A nucleophilic substitution reaction using chlorobenzene derivatives introduces the chlorophenyl substituent.
  • Addition of the Amino Group: This step often involves the use of amines under basic conditions to incorporate the amino functionality.
  • Esterification: Finally, the tert-butyl ester is formed through reaction with tert-butyl chloroformate under basic conditions.

These methods highlight the versatility and complexity involved in synthesizing this compound from readily available precursors .

Tert-butyl 3-amino-2-(4-chlorophenyl)pyrrolidine-1-carboxylate has several potential applications:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development, particularly in creating new therapeutic agents targeting specific diseases.
  • Organic Synthesis: As a building block in organic chemistry, it can be used to synthesize more complex molecules with desired properties.
  • Material Science: The compound's chemical properties may allow for applications in developing new materials, such as polymers or coatings .

Interaction studies are crucial for understanding how tert-butyl 3-amino-2-(4-chlorophenyl)pyrrolidine-1-carboxylate interacts with biological systems:

  • Protein Binding Studies: Investigating how this compound binds to specific proteins can reveal its mechanism of action and potential therapeutic targets.
  • Receptor Interaction: Studies focusing on its interaction with various receptors can provide insights into its biological effects and therapeutic potential.
  • Metabolic Pathways: Understanding how this compound is metabolized within biological systems can help predict its efficacy and safety as a drug candidate .

Several compounds share structural similarities with tert-butyl 3-amino-2-(4-chlorophenyl)pyrrolidine-1-carboxylate. Here are some notable examples:

Compound NameCAS NumberKey Features
Tert-butyl 3-amino-2-(3-chlorophenyl)pyrrolidine-1-carboxylate1780734-93-1Similar structure with a different chlorophenyl position; potential variations in biological activity.
Tert-butyl 3-amino-2-(2-chlorophenyl)pyrrolidine-1-carboxylate1784947-18-7Another positional isomer that may exhibit distinct pharmacological properties.
Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylateN/ADiffering hydroxymethyl substitution which may affect solubility and reactivity.

The unique combination of the tert-butyl group and the specific chlorophenyl positioning distinguishes tert-butyl 3-amino-2-(4-chlorophenyl)pyrrolidine-1-carboxylate from these related compounds, potentially leading to unique biological activities and applications .

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

296.1291556 g/mol

Monoisotopic Mass

296.1291556 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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